molecular formula C15H13N3O6 B8221352 Thalidomide-5-NH2-CH2-COOH

Thalidomide-5-NH2-CH2-COOH

Cat. No.: B8221352
M. Wt: 331.28 g/mol
InChI Key: ZATMCTCUKSYXHM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-NH2-CH2-COOH involves multiple steps, starting from commercially available thalidomideThe reaction conditions typically involve the use of reagents such as DMSO (dimethyl sulfoxide) and various catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually stored at -20°C in powder form to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-5-NH2-CH2-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Thalidomide-5-NH2-CH2-COOH has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its interactions with proteins and enzymes, particularly tropomyosin receptor kinase.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

The mechanism of action of Thalidomide-5-NH2-CH2-COOH involves its inhibition of tropomyosin receptor kinase (Trk). By binding to Trk, the compound interferes with the signaling pathways that regulate cell growth and survival. This inhibition can lead to the suppression of tumor growth and the modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: Thalidomide-5-NH2-CH2-COOH is unique due to its specific modifications, which confer selective inhibition of tropomyosin receptor kinase. This selectivity makes it a valuable tool for studying Trk-related pathways and developing targeted therapies .

Biological Activity

Thalidomide-5-NH2-CH2-COOH, also referred to as compound 114, is a derivative of thalidomide that has garnered attention for its biological activity, particularly as a selective inhibitor of tropomyosin receptor kinase (Trk). This compound exhibits potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure and Properties

This compound is characterized by its unique molecular structure, which includes an amino group and a carboxylic acid side chain. The molecular formula is C15H13N3O6C_{15}H_{13}N_{3}O_{6} with a molecular weight of 331.28 g/mol. The compound's structure enhances its reactivity and biological activity compared to other thalidomide derivatives.

PropertyValue
Molecular FormulaC15H13N3O6
Molecular Weight331.28 g/mol
CAS Number2412056-27-8
Solubility≥ 2.08 mg/mL (6.28 mM) in DMSO
Storage-20°C for powder; -80°C in solvent

This compound functions primarily as a Trk receptor inhibitor . Trk receptors are critical in neuronal signaling pathways that govern survival and differentiation. By inhibiting these receptors, this compound can potentially modulate pathways involved in tumor growth and neurodegeneration. The compound also acts as a ligand for E3 ligase, which may further enhance its therapeutic profile by promoting targeted degradation of specific proteins involved in disease processes .

Biological Activity and Research Findings

Research indicates that this compound exhibits significant biological activities:

  • Inhibition of Trk Receptors : Studies have shown that this compound selectively inhibits Trk receptors, which are implicated in various cancers and neurodegenerative diseases .
  • Potential Anti-Cancer Effects : The compound's ability to inhibit Trk signaling suggests it may be effective against tumors that rely on this pathway for growth and survival .
  • Immunomodulatory Properties : Like its parent compound thalidomide, this compound may also exhibit immunomodulatory effects, making it a candidate for treating autoimmune diseases .

Case Studies

Several studies have explored the efficacy of Thalidomide derivatives, including this compound:

  • Cancer Treatment : A study on the anti-tumorigenic properties of thalidomide analogs demonstrated that compounds similar to this compound could inhibit the growth of multiple myeloma cells in vitro, highlighting their potential as anti-cancer agents .
  • Neurodegenerative Diseases : Research has indicated that inhibiting Trk receptors can lead to reduced neuronal death in models of neurodegeneration, suggesting that this compound might be beneficial in conditions like Alzheimer's disease .

Comparative Analysis with Other Thalidomide Derivatives

The following table compares this compound with other notable thalidomide derivatives:

Compound NameStructure FeaturesBiological Activity
Thalidomide Original sedativeTeratogenic effects; immunomodulatory properties
Thalidomide-5-O-CH2-COOH Ether instead of amineE3 ligase ligand-linker conjugate
Thalidomide-NH-CH2-COOH Lacks carboxylic acidSimilar Trk inhibition but different reactivity
Lenalidomide Modified thalidomideEnhanced anti-inflammatory and anti-cancer activity
This compound Amino group and carboxylic acidSelective Trk inhibition; potential for various diseases

Properties

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c19-11-4-3-10(13(22)17-11)18-14(23)8-2-1-7(16-6-12(20)21)5-9(8)15(18)24/h1-2,5,10,16H,3-4,6H2,(H,20,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATMCTCUKSYXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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